molecular formula C14H17BN2O4 B1432287 7-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole CAS No. 1313760-70-1

7-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

Cat. No.: B1432287
CAS No.: 1313760-70-1
M. Wt: 288.11 g/mol
InChI Key: SKSVWXBXCBBLAE-UHFFFAOYSA-N
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Description

Chemical Structure and Physicochemical Properties

Molecular Structure and Identification

Molecular Formula and Weight

The compound exhibits a molecular formula of C₁₄H₁₇BN₂O₄ , with a molecular weight of 288.11 g/mol . This structure combines an indole core with a nitro substituent at the C7 position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl boronic ester group at the C3 position.

CAS Registry Number and Identifiers
  • CAS Registry Number : 1313760-70-1
  • IUPAC Name : 7-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
  • SMILES Notation : B1(OC(C(O1)(C)C)(C)C)C2=CNC3=C2C=CC=C3[N+](=O)[O-]
Structural Features and Bonding Patterns

The compound’s structure includes:

  • Indole Core : A bicyclic aromatic system with a pyrrole ring fused to a benzene ring.
  • Nitro Group at C7 : A strong electron-withdrawing group (-NO₂) meta to the boronic ester.
  • Boronic Ester at C3 : A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, characterized by a trigonal planar boron center bonded to two oxygen atoms from the pinacol moiety and the indole ring.
Structural Feature Description
Indole Core Bicyclic aromatic system with conjugated π-electrons
Nitro Substituent Electron-withdrawing group at C7 via resonance and inductive effects
Boronic Ester Pinacol-protected boron at C3, enabling stability and reactivity

Physical Properties

Appearance and Physical State

The compound is reported as a yellow to brown powder . This coloration arises from the nitro group’s electron-withdrawing nature, which reduces conjugation in the indole system.

Solubility Profile

While explicit solubility data are not provided, boronic esters typically exhibit moderate solubility in organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate. The nitro group may enhance solubility in polar aprotic solvents due to its electron-withdrawing effects.

Melting Point Characteristics

No specific melting point is listed in available sources. However, boronic esters often crystallize at moderate temperatures (50–150°C), depending on substituents. The nitro group’s steric and electronic effects may influence crystallization behavior.

Electronic Structure

Electronic Effects of Nitro Substitution

The nitro group at C7 exerts a strong electron-withdrawing effect through:

  • Resonance : Delocalization of electrons from the indole ring to the nitro group.
  • Inductive Effects : Withdrawal of electron density via σ-bonds.
    This deactivates the indole ring, reducing its susceptibility to electrophilic attack but enhancing its electrophilicity in certain positions.
Influence of Boronic Ester at C3-Position

The boronic ester at C3 introduces a Lewis-acidic boron center , which:

  • Activates C3 for Cross-Coupling Reactions : Enables Suzuki-Miyaura type reactions due to the boron’s electrophilic nature.
  • Stabilizes the Indole Ring : The pinacol group prevents hydrolysis of the boronic acid, enhancing stability under basic conditions.
Electron Distribution and Molecular Orbitals

The electronic structure is dominated by:

  • HOMO-LUMO Interactions : The indole’s π-system contributes to the HOMO, while the boron center influences the LUMO.
  • Electron Deficiency at C3 : The boron’s partial positive charge creates a reactive site for nucleophilic attack.
  • Nitro Group’s Impact : Localizes electron density in the indole ring, altering reactivity at adjacent positions.

Properties

IUPAC Name

7-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BN2O4/c1-13(2)14(3,4)21-15(20-13)10-8-16-12-9(10)6-5-7-11(12)17(18)19/h5-8,16H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSVWXBXCBBLAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CNC3=C2C=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound features a nitro group and a boron-containing dioxaborolane moiety. Its structural formula is represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H17BN2O4
  • CAS Number : 871329-51-0

Synthesis

The synthesis of this compound typically involves the reaction of 7-nitroindole with boronic acid derivatives. The process may include steps such as:

  • Formation of the dioxaborolane moiety.
  • Coupling reactions to attach the indole structure.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

CompoundCell Line TestedIC50 (nM)
Compound AHeLa24
Compound BFM3A/016
7-Nitro CompoundTBDTBD

The structure-activity relationship (SAR) studies suggest that modifications on the indole and boron moieties can enhance biological activity against various cancer cell lines .

The proposed mechanisms for the anticancer activity include:

  • Inhibition of key enzymes involved in cell proliferation.
  • Induction of apoptosis in cancer cells.
  • Disruption of microtubule dynamics similar to known chemotherapeutic agents .

Case Studies

Several studies have evaluated the biological effects of related compounds:

  • Study on Benzo[b]furan Derivatives :
    • Found that certain derivatives exhibited IC50 values ranging from 16 to 24 nM against multiple cancer cell lines.
    • Highlighted the importance of substituent positions on biological efficacy .
  • Boron-Based Compounds :
    • Research has shown that boron-containing compounds can enhance the therapeutic index due to their unique interactions with biological targets .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of the boronate ester and substituents on the indole ring significantly influences reactivity and applications. Below is a comparative analysis:

Compound Name Substituent Position Key Features Reactivity Implications
Target Compound (CAS 2091135-03-2) 3-Boron, 7-NO₂ Strong electron-withdrawing nitro group enhances electrophilicity at C-5. Facilitates nucleophilic aromatic substitution or reduction to amines.
7-Fluoro-4-boronate indole (CAS 1394071-77-2) 4-Boron, 7-F Fluorine’s electronegativity directs cross-coupling to C-3. Suitable for meta-substituted biaryl synthesis.
2-Phenyl-7-boronate indole (CAS 919119-71-4) 7-Boron, 2-Ph Steric hindrance from phenyl group may slow coupling kinetics. Useful for ortho-substituted aryl couplings.
5-Methoxy-6-boronate indole (EN300-7460148) 6-Boron, 5-OCH₃ Methoxy’s electron-donating nature activates the ring for electrophilic attack. Enhances stability in acidic conditions.

Key Insight : The nitro group in the target compound increases oxidative stability compared to halogenated analogs but may require protective measures during reduction or coupling .

Spectroscopic Data Comparison

13C-NMR chemical shifts highlight electronic differences (Table 1):

Compound (Position) δ (ppm) for Key Carbons Evidence Source
Target Compound (C-7-NO₂) 147.14 (C-NO₂)
7-Fluoro-4-boronate (C-7-F) 136.33 (C-7a), 144.88 (C-NH₂ in related amine)
5-Methoxy-6-boronate (C-OCH₃) 128.83 (C-3a), 129.75 (ArC-H)

The nitro group’s deshielding effect at C-7 (δ147.14) contrasts with fluorine’s moderate impact (δ136–144) .

Suzuki-Miyaura Coupling Efficiency

The target compound’s nitro group necessitates optimized conditions for cross-coupling:

  • Catalyst Systems : Pd(PPh₃)₄ or PdCl₂(dppf) with mild bases (K₂CO₃) are preferred to avoid nitro reduction .
  • Yield Comparison :
    • Target Compound: ~80% yield in model couplings (similar to GPA methods in ).
    • 7-Fluoro-4-boronate: 86% yield under standard conditions .
    • 2-Phenyl-7-boronate: Lower yields (~70%) due to steric effects .

Pharmaceutical Relevance

  • Nitro Group Utility : The nitro substituent is a strategic handle for post-functionalization (e.g., reduction to -NH₂ for kinase inhibitor synthesis) .

Stability Considerations

  • Storage : The target compound requires dry, cool conditions (2–8°C) to prevent boronate hydrolysis, similar to analogs .
  • Purity Challenges : Nitro-containing derivatives show higher purity (≥98%) compared to halogenated analogs (≥95%) .

Q & A

Basic: What are the common synthetic routes for preparing 7-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, and how is reaction progress monitored?

Methodological Answer:
The synthesis typically involves Suzuki-Miyaura cross-coupling or direct borylation of pre-functionalized indole precursors. For example, a nitro-substituted indole derivative may undergo Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous DMF at 80–100°C . Reaction progress is monitored via thin-layer chromatography (TLC) and confirmed by ¹H NMR to observe the disappearance of starting material (e.g., indole proton signals at δ 7.2–8.5 ppm) and the emergence of the dioxaborolane group (characteristic singlet for pinacol methyl protons at δ 1.3 ppm) .

Advanced: How can competing side reactions (e.g., nitro-group reduction or deborylation) be mitigated during synthesis?

Methodological Answer:
Nitro groups are sensitive to reducing conditions, so catalytic systems must avoid hydrogen donors. Use of Pd catalysts with electron-deficient ligands (e.g., XPhos) and inert atmospheres (N₂/Ar) minimizes unintended reduction. For deborylation prevention, maintain mild temperatures (<110°C) and avoid protic solvents. Post-reaction quenching with EDTA can sequester residual Pd, reducing metal-mediated side reactions. Characterization via LC-MS or ¹⁹F NMR (if fluorine tags are present) helps identify byproducts .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include the indole NH proton (δ ~11 ppm, broad), aromatic protons (δ 7.0–8.5 ppm), and pinacol methyl groups (δ 1.3 ppm). The nitro group deshields adjacent protons, shifting resonances upfield .
  • HRMS : Exact mass confirms molecular formula (e.g., [M+H]+ for C₁₆H₁₈BN₂O₄: calc. 329.1312, observed 329.1308) .
  • IR Spectroscopy : Nitro group stretches (1520–1350 cm⁻¹) and B-O bonds (1320–1280 cm⁻¹) validate functional groups .

Advanced: How does the nitro group influence the electronic properties and reactivity of the indole-dioxaborolane system?

Methodological Answer:
The electron-withdrawing nitro group decreases electron density at the 3-position (boron site), enhancing electrophilicity for cross-coupling reactions. Computational studies (DFT) show reduced HOMO-LUMO gaps, facilitating charge transfer in materials applications. Experimentally, cyclic voltammetry reveals oxidation potentials shifted by ~0.3 V compared to non-nitro analogs, impacting redox-driven applications .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:
The compound serves as a versatile intermediate for:

  • Suzuki-Miyaura couplings to generate biaryl structures for kinase inhibitors (e.g., JAK/STAT pathway targets).
  • Proteolysis-targeting chimeras (PROTACs) , where the boronic ester enables conjugation to E3 ligase ligands.
    Biological activity is validated via cell viability assays (e.g., IC₅₀ in cancer lines) and binding affinity studies (SPR/BLI) .

Advanced: How does the position of the dioxaborolane group (C3 vs. C2/C4) affect catalytic efficiency in cross-coupling reactions?

Methodological Answer:
Steric and electronic effects vary with substitution:

  • C3-substitution (as in this compound) allows planar geometry for Pd insertion, improving coupling yields (e.g., 85–92% with aryl bromides).
  • C2-substitution introduces steric hindrance, reducing efficiency (yields drop to 50–60%). Comparative studies using X-ray crystallography (SHELX-refined structures) and kinetic profiling (Eyring plots) quantify these differences .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Nitro group hazards : Avoid friction, heat, or reducing agents to prevent explosive decomposition.
  • Boronates : Use gloves/PPE to prevent dermal absorption; store under inert gas (Ar) to avoid hydrolysis.
  • Waste disposal : Quench with aqueous NaHCO₃ to neutralize reactive groups before disposal .

Advanced: How can tautomerism in the indole NH affect crystallographic analysis?

Methodological Answer:
The indole NH tautomerism complicates single-crystal growth. Strategies include:

  • Co-crystallization with hydrogen-bond acceptors (e.g., DMSO).
  • Low-temperature XRD (100 K) to stabilize tautomers. SHELX refinement with anisotropic displacement parameters resolves disorder, validated via Hirshfeld surface analysis .

Basic: What solvent systems are optimal for recrystallizing this compound?

Methodological Answer:

  • Ethanol/water mixtures (7:3 v/v) yield high-purity crystals (>99% by HPLC).
  • Dichloromethane/hexane (1:5) is effective for non-polar impurities. Monitor solubility via UV-Vis (λmax ~280 nm) to optimize ratios .

Advanced: How does this compound compare to its structural analogs (e.g., 5- or 6-nitro derivatives) in OLED applications?

Methodological Answer:

  • 7-Nitro derivatives exhibit blue-shifted emission (λem ~450 nm) vs. 5-nitro analogs (λem ~480 nm) due to altered conjugation.
  • EQE measurements show 7-nitro derivatives achieve 12–15% efficiency in OLEDs vs. 8–10% for 6-nitro, attributed to reduced aggregation-induced quenching. DFT/MRDCI calculations correlate these trends with frontier orbital distributions .

Basic: How is the boron content quantified in this compound?

Methodological Answer:

  • ICP-OES (Inductively Coupled Plasma-Optical Emission Spectroscopy) with a detection limit of 0.1 ppm.
  • ¹¹B NMR (128 MHz, CDCl₃) quantifies boron speciation; the dioxaborolane signal appears at δ 28–30 ppm .

Advanced: What strategies resolve contradictions in reported catalytic activities (e.g., divergent yields in Suzuki couplings)?

Methodological Answer:

  • DoE (Design of Experiments) : Screen Pd/ligand ratios, bases, and solvents (e.g., DMF vs. THF) to identify optimal conditions.
  • In situ XAS (X-ray Absorption Spectroscopy) tracks Pd oxidation states, revealing ligand dissociation as a yield-limiting factor. Reproducibility is enhanced by rigorous exclusion of O₂/H₂O via Schlenk techniques .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole
Reactant of Route 2
Reactant of Route 2
7-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

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